

Application Note: Analytical Characterization of 1-(2-aminophenyl)-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 1-(2-aminophenyl)-1H-pyrazol-4-amine

CAS No.: 1170105-89-1

Cat. No.: B3215947

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Executive Summary

This guide details the analytical characterization of **1-(2-aminophenyl)-1H-pyrazol-4-amine** (CAS: N/A for specific isomer, generic class), a critical "privileged scaffold" used in the synthesis of fused tricyclic systems (e.g., pyrazolo[1,5-a]quinoxalines) and kinase inhibitors (e.g., CDK2/4 modulators).

Due to the presence of two distinct amino groups (an aniline moiety and a pyrazolyl-amine), this molecule presents specific analytical challenges:

- **Oxidative Instability:** Aromatic diamines are prone to rapid oxidation, forming azo-dimers and quinoid species.
- **Chromatographic Tailing:** Basic nitrogen atoms interact with residual silanols on standard silica columns.
- **Regioisomerism:** Synthetic routes often yield mixtures of 1,3- and 1,5-isomers which must be resolved.

This protocol provides a self-validating workflow for purity assessment, structural confirmation, and stability management.

Physicochemical Profile & Handling

Chemical Structure:

- Formula: C
H
N
- MW: 174.20 g/mol
- Nature: Aromatic Diamine (Basic)

Parameter	Characteristic	Analytical Implication
Solubility	High: DMSO, MeOH, DMF Low: Water, Hexane	Use DMSO-d6 for NMR. Use MeOH/Water for HPLC diluent.
pKa (Calc)	3.5 (Pyrazole-NH) 4.6 (Aniline-NH)	Mobile phase pH must be controlled (< 2.5 or > 8.0) to ensure ionization state consistency.
UV	245 nm, 290 nm	Dual-band detection required. 254 nm is a standard compromise.
Stability	Air/Light Sensitive	CRITICAL: Store under Argon at -20°C. Solutions must be analyzed within 4 hours or kept at 4°C in amber vials.

Chromatographic Methods (HPLC/UPLC)

Method A: High-pH Reverse Phase (Recommended)

Rationale: Basic analytes often tail under acidic conditions due to silanol interactions. Using a high-pH buffer keeps the amines unprotonated (neutral), improving peak shape and retention.

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
- Column: Waters XBridge C18, 3.5 μm , 4.6 x 100 mm (High pH stable)
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH
OH)
- Mobile Phase B: Acetonitrile (LC-MS Grade)
- Flow Rate: 1.0 mL/min^{[1][2]}
- Gradient:
 - 0.0 min: 5% B
 - 8.0 min: 60% B
 - 10.0 min: 95% B
 - 12.0 min: 95% B
- Detection: PDA (210–400 nm); Extract at 254 nm.
- Column Temp: 30°C

Method B: Acidic Ion-Pairing (Alternative)

Rationale: If high-pH columns are unavailable, trifluoroacetic acid (TFA) acts as an ion-pairing agent to mask silanols.

- Column: Agilent ZORBAX Eclipse Plus C18, 3.5 μm , 4.6 x 100 mm
- Mobile Phase A: Water + 0.1% TFA^{[3][4]}

- Mobile Phase B: Acetonitrile + 0.1% TFA[3][4]
- Gradient: Similar to Method A.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

is mandatory.[5] Protic solvents (MeOH-d

, D

O) will exchange the amine protons, erasing critical signals.

Expected

¹H NMR Signals (400 MHz, DMSO-d

):

- Pyrazole-H (C3/C5): Two distinct singlets or doublets (if coupled) in the aromatic region (7.5 – 8.2 ppm).
- Phenyl Ring: Four protons, typically two multiplets (6.5 – 7.2 ppm) showing ortho/meta splitting.
- Aniline NH
: Broad singlet (4.5 – 5.5 ppm). Integration = 2H.
- Pyrazole NH
: Broad singlet (3.8 – 4.5 ppm). Integration = 2H.

Note: If water is present in the DMSO, the NH

peaks may broaden or shift.

Mass Spectrometry (ESI-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Parent Ion: [M+H]

= 175.2 m/z.
- Fragmentation: Expect loss of NH

(-17) or cleavage of the N-N bond in high-energy collision studies.

Experimental Protocols

Protocol 1: Sample Preparation for Purity Analysis

Objective: Prepare a stable 0.5 mg/mL solution for HPLC.

- Weighing: Accurately weigh 5.0 mg of the substance into a 10 mL amber volumetric flask.
- Dissolution: Add 2 mL of DMSO to ensure complete dissolution. Sonicate for 30 seconds.
- Dilution: Fill to volume with Acetonitrile:Water (1:1).
 - Note: Do not use 100% water as the diluent; the compound may precipitate.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
- Storage: Place immediately in the autosampler at 4°C. Inject within 4 hours.

Protocol 2: Impurity Identification (Oxidation Check)

Objective: Confirm if a secondary peak is a synthesis impurity or an oxidation artifact.

- Run the "Fresh" sample (from Protocol 1).
- Take the remaining solution and bubble air through it for 10 minutes or add 10 µL of 3% H

O

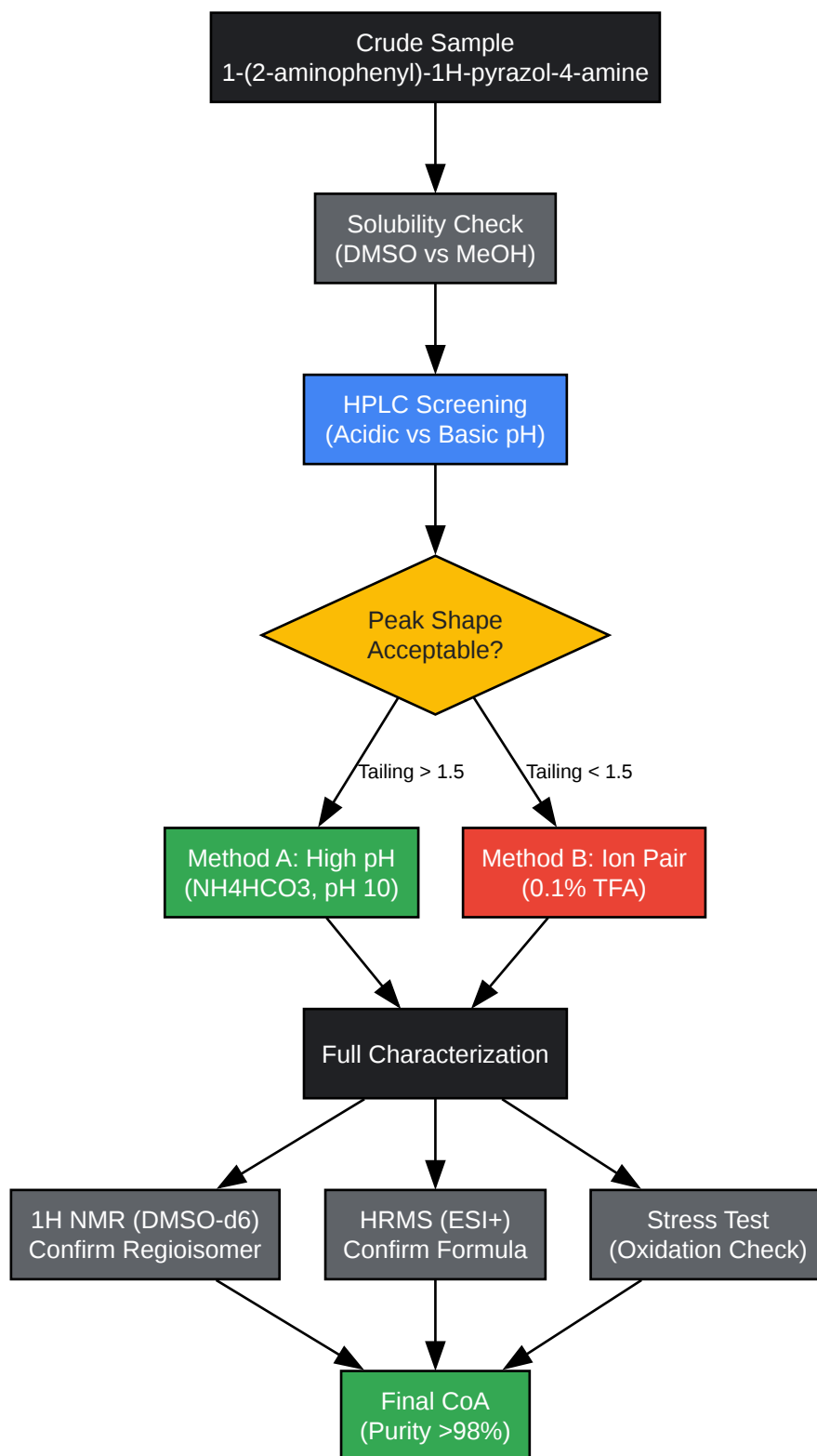
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- Re-inject.
- Analysis: If a new peak appears (typically at a higher Retention Time due to azo-dimer formation), the impurity is oxidative.
 - Action: If confirmed, all future buffers must be degassed and sparged with Helium/Argon.

Visualization & Workflows

Diagram 1: Analytical Logic Flow

This workflow illustrates the decision process for characterizing the diamine scaffold.

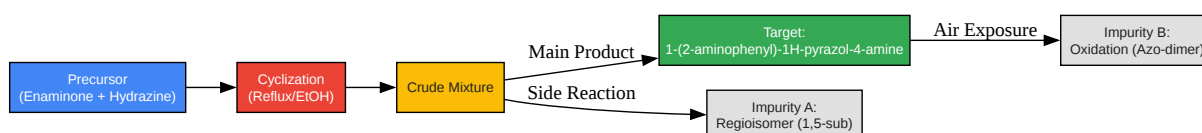


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Caption: Analytical workflow for method selection and structural confirmation of aminophenyl-pyrazoles.

Diagram 2: Synthesis & Impurity Origins

Understanding the synthesis helps anticipate impurities.



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Caption: Origin of common impurities: Regioisomerism during cyclization and oxidation during storage.

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End of Application Note

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